1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride
Overview
Description
1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride is a chemical compound with the empirical formula C7H12ClN3O2 . Its molecular weight is 205.64 . It is a solid substance .
Synthesis Analysis
The synthesis of 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride and similar compounds has been reported in the literature . For instance, the Bucherer-Bergs reaction, which includes a series of sequential chemical steps, has been used to synthesize related compounds .Molecular Structure Analysis
The InChI code for 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride is 1S/C7H11N3O2.ClH/c11-5-7(10-6(12)9-5)2-1-3-8-4-7;/h8H,1-4H2,(H2,9,10,11,12);1H .Physical And Chemical Properties Analysis
1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride is a solid substance . It has a molecular weight of 205.64 . The storage temperature is room temperature .Scientific Research Applications
Antimicrobial Applications
- A study by Ren et al. (2009) synthesized an N-halamine precursor related to 1,3,7-Triazaspiro[4.5]decane-2,4-dione and bonded it onto cotton fabrics for antimicrobial applications. Chlorinated swatches of this fabric showed efficacy against Staphylococcus aureus and Escherichia coli, demonstrating its potential in antimicrobial applications (Ren et al., 2009).
Synthesis and Antimicrobial Activity of Derivatives
- Krolenko et al. (2015) developed efficient methods for synthesizing derivatives of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione, exhibiting antimicrobial properties. This study highlights the compound's role in the synthesis of bioactive molecules (Krolenko et al., 2015).
Treatment of Anemia
- Váchal et al. (2012) described the use of 1,3,8-Triazaspiro[4.5]decane-2,4-diones as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase for treating anemia. These compounds effectively upregulated erythropoietin in preclinical species, showing potential for anemia treatment (Váchal et al., 2012).
Myelostimulating Activity
- A study by Yu et al. (2018) found that 1,3,8-Triazaspiro[4.5]decane-2,4-diones demonstrated myelostimulating activity, accelerating the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis (Yu et al., 2018).
Biocidal Nanofibers
- Ren et al. (2013) incorporated a cyclic N-halamine precursor of 1,3,7-Triazaspiro[4.5]decane-2,4-dione into polyacrylonitrile nanofibers via electrospinning, achieving biocidal properties. The chlorinated nanofibers showed significant reductions in bacterial populations, suggesting potential in filtration applications (Ren et al., 2013).
Safety And Hazards
The safety information for 1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride indicates that it is classified under GHS07, with hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1,3,9-triazaspiro[4.5]decane-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c11-5-7(10-6(12)9-5)2-1-3-8-4-7;/h8H,1-4H2,(H2,9,10,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAWKWYPFADZEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)C(=O)NC(=O)N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride | |
CAS RN |
28937-09-9 | |
Record name | 1,3,7-triazaspiro[4.5]decane-2,4-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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